molecular formula C19H14OS B1295878 Phenyl-(4-phenylsulfanylphenyl)methanone CAS No. 6317-78-8

Phenyl-(4-phenylsulfanylphenyl)methanone

Cat. No.: B1295878
CAS No.: 6317-78-8
M. Wt: 290.4 g/mol
InChI Key: QQBDOJUNCZSRGA-UHFFFAOYSA-N
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Description

Phenyl-(4-phenylsulfanylphenyl)methanone is an organic compound with the molecular formula C19H14OS. It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylsulfanylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl-(4-phenylsulfanylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed:

Scientific Research Applications

Phenyl-(4-phenylsulfanylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl-(4-phenylsulfanylphenyl)methanone involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Phenyl-(4-phenylsulfanylphenyl)methanone can be compared with other similar compounds such as:

Properties

IUPAC Name

phenyl-(4-phenylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14OS/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDOJUNCZSRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285879
Record name phenyl-(4-phenylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-78-8
Record name NSC43089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl-(4-phenylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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